molecular formula C13H14O4 B185794 4-Allyl-1,2-diacetoxybenzene CAS No. 13620-82-1

4-Allyl-1,2-diacetoxybenzene

Cat. No.: B185794
CAS No.: 13620-82-1
M. Wt: 234.25 g/mol
InChI Key: OLBAYJUQWFSQAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Allyl-1,2-diacetoxybenzene can be synthesized through the acetylation of 4-allyl catechol. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions often include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Allyl-1,2-diacetoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-Allyl-1,2-diacetoxybenzene is unique due to its dual acetoxy groups, which enhance its solubility and reactivity compared to similar compounds. This makes it particularly effective in applications requiring high reactivity and solubility .

Properties

IUPAC Name

(2-acetyloxy-4-prop-2-enylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-4-5-11-6-7-12(16-9(2)14)13(8-11)17-10(3)15/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBAYJUQWFSQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CC=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30159732
Record name 1,2-Benzenediol, 4-(2-propenyl)-, diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13620-82-1
Record name 1,2-Benzenediol, 4-(2-propenyl)-, diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013620821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediol, 4-(2-propenyl)-, diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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